2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

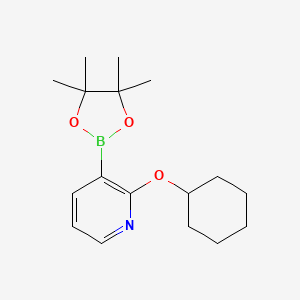

2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester derivative featuring a pyridine core substituted with a cyclohexyloxy group at the 2-position and a dioxaborolane moiety at the 3-position. This compound is structurally characterized by its bicyclic boronate ester, which enhances stability and facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry . The cyclohexyloxy substituent introduces steric bulk and lipophilicity, influencing solubility and reactivity in catalytic processes.

Properties

IUPAC Name |

2-cyclohexyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-19-15(14)20-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSECBXCZEDVQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50639884 | |

| Record name | 2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-43-4 | |

| Record name | Pyridine, 2-(cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Borylation of Pyridine Derivatives

The core synthetic step involves installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (pinacol boronate ester) onto the pyridine ring, typically at the 3-position, while the 2-position bears the cyclohexyloxy substituent.

Iridium-catalyzed C–H borylation:

This method uses iridium complexes to catalyze direct borylation of pyridine C–H bonds, often with bis(pinacolato)diboron as the boron source. This approach offers regioselectivity and mild conditions, enabling installation of the boronate ester at the desired position without prefunctionalization.Transition metal-catalyzed cross-coupling of halogenated pyridines:

Starting from 2-(cyclohexyloxy)-3-halopyridine (e.g., bromide or triflate), palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron in the presence of bases such as potassium acetate or sodium carbonate is widely employed. This method is robust and widely used for synthesizing aryl boronate esters.

Substitution to Install Cyclohexyloxy Group

The cyclohexyloxy substituent at the 2-position is typically introduced via nucleophilic aromatic substitution or via the reaction of 2-hydroxypyridine derivatives with cyclohexyl halides under basic conditions. Alternatively, it may be installed prior to the borylation step to avoid complications during the boronate ester formation.

Detailed Preparation Method from Literature

Palladium-Catalyzed Borylation of 2-(Cyclohexyloxy)-3-Halopyridine

Alternative Iridium-Catalyzed Direct C–H Borylation

- Using an iridium catalyst with bipyridine ligands and bis(pinacolato)diboron, direct borylation of 2-(cyclohexyloxy)pyridine at the 3-position can be performed under mild conditions, avoiding the need for pre-halogenation. This method offers regioselectivity and functional group tolerance but may require optimization for scale-up.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Impact on Reaction |

|---|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 for Miyaura borylation; Iridium complexes for C–H borylation | Pd catalysts are highly effective for halide substrates; Ir catalysts enable direct C–H activation |

| Base | Potassium acetate, sodium carbonate | Facilitates transmetalation and stabilizes intermediates |

| Solvent | 1,4-Dioxane, Toluene/EtOH/H2O mixtures | Solvent polarity affects solubility and reaction rate |

| Temperature | 80 °C typical | Elevated temperature promotes reaction kinetics |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of sensitive reagents and catalysts |

| Time | 4 to 16 hours | Sufficient for complete conversion |

Analytical Data Supporting Preparation

- NMR Spectroscopy (¹H NMR): Characteristic signals include the pinacol methyl groups (~1.3 ppm, singlet, 12H), cyclohexyl protons (multiplets in 1.0–2.0 ppm), and aromatic pyridine protons (6.5–8.5 ppm).

- Mass Spectrometry (LC-MS): Molecular ion peaks consistent with the molecular formula C17H26BNO3 (Molecular weight ~303.2 g/mol) confirm the product identity.

- Purity: Achieved by silica gel chromatography with typical solvent systems (Hexanes:EtOAc 9:1).

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Pd-Catalyzed Miyaura Borylation | 2-(Cyclohexyloxy)-3-bromopyridine | Pd(PPh3)4 or Pd(dppf)Cl2 | KOAc or Na2CO3 | 1,4-Dioxane or Toluene/EtOH/H2O | 80 | 4–16 | 90–93 | Requires inert atmosphere, standard purification |

| Iridium-Catalyzed C–H Borylation | 2-(Cyclohexyloxy)pyridine | Iridium complex with bipyridine ligand | None or mild base | Organic solvent (e.g., THF) | 25–80 | 12–24 | Moderate to high | Direct functionalization, regioselective |

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the cyclohexyloxy or dioxaborolane groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in boron-mediated reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Key Observations:

Steric and Electronic Effects :

- The cyclohexyloxy group in the target compound imposes significant steric hindrance compared to smaller substituents like methoxy () or cyclopentyloxy (). This reduces reaction rates in cross-coupling but enhances selectivity in bond formation .

- Chloro-substituted analogues () exhibit higher electrophilicity, favoring rapid coupling but requiring careful handling due to hydrolytic instability.

Synthetic Yields :

- Compounds with bulky substituents (e.g., 2ab in , % yield) often show lower yields compared to less hindered derivatives (e.g., 2ae in , % yield), likely due to steric challenges in catalytic steps .

Applications :

- The target compound’s boronate ester group enables its use in Suzuki-Miyaura reactions for biaryl synthesis, critical in drug development (e.g., ) .

- Methoxy- and amine-substituted derivatives () are employed in fluorescent probes, leveraging boronate ester reactivity with peroxides like H2O2 .

Positional Isomerism and Reactivity

The position of the dioxaborolane moiety on the pyridine ring significantly impacts reactivity:

- 3-Substituted Derivatives (e.g., target compound): Favorable for meta-directed cross-coupling, enabling regioselective biaryl formation .

- 4-Substituted Derivatives (e.g., N-cyclohexyl-4-dioxaborolane-pyridin-2-amine, ): The para-position allows for extended conjugation, useful in ligand design and coordination chemistry .

Stability and Handling

Biological Activity

2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name: 2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

- Molecular Formula: C17H26BNO3

- Molecular Weight: 303.20 g/mol

- CAS Number: 1073354-43-4

The biological activity of this compound is primarily attributed to its interaction with specific protein targets within cellular pathways. Notably, it has been investigated for its role as a ligand for the cereblon E3 ubiquitin ligase complex. This interaction facilitates the targeted degradation of proteins involved in various diseases, particularly cancer.

Key Mechanisms:

- Cereblon Binding: The compound acts as a ligand that recruits target proteins for ubiquitination and subsequent proteasomal degradation.

- Inhibition of Oncogenic Pathways: By degrading specific transcription factors (e.g., Ikaros and Aiolos), the compound can inhibit pathways critical for tumor growth and survival.

Biological Activity

Research indicates that 2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibits several biological activities:

-

Antitumor Activity:

- In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis.

- It has demonstrated efficacy in models of multiple myeloma and other hematological malignancies.

-

Modulation of Immune Response:

- The compound may influence immune checkpoint pathways by altering the expression of key regulatory proteins.

-

Neuroprotective Effects:

- Preliminary studies suggest potential neuroprotective properties that warrant further investigation.

Case Study 1: Anti-Cancer Efficacy

In a study examining the effects on multiple myeloma cells, treatment with 2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine resulted in:

- IC50 Values: Ranging from 100 nM to 500 nM depending on the cell line.

- Mechanism: Induction of apoptosis through activation of caspase pathways.

Case Study 2: Immune Modulation

A recent investigation into immune modulation revealed:

- Increased Expression of PD-L1: Suggesting potential applications in combination therapies with immune checkpoint inhibitors.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H26BNO3 |

| Molecular Weight | 303.20 g/mol |

| CAS Number | 1073354-43-4 |

| Antitumor IC50 (Multiple Myeloma) | 100 - 500 nM |

| Neuroprotective Activity | Preliminary evidence available |

Q & A

Q. Conflicting catalytic activity data in cross-coupling literature: What factors contribute?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.